An In-depth Technical Guide to Methyl 2-bromohexanoate (CAS 5445-19-2)
An In-depth Technical Guide to Methyl 2-bromohexanoate (CAS 5445-19-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromohexanoate, with the CAS number 5445-19-2, is a pivotal halogenated ester intermediate in the landscape of modern organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive bromine atom at the alpha position and a modifiable ester group, renders it a versatile building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols with mechanistic insights, key reactive pathways, and significant applications, particularly in the pharmaceutical and agrochemical sectors. Furthermore, it includes a thorough discussion of analytical characterization techniques and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Importance of a Bifunctional Reagent
In the pursuit of novel therapeutic agents and advanced agricultural solutions, the synthetic chemist's toolkit is ever-expanding with reagents that offer efficiency and versatility. Methyl 2-bromohexanoate is one such reagent, a colorless to pale yellow liquid that serves as a cornerstone in multi-step synthetic sequences.[2][3] Its strategic importance lies in the orthogonal reactivity of its two functional groups. The α-bromo position is a prime site for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functionalities, while the methyl ester can undergo hydrolysis, reduction, or transesterification to further elaborate the molecular structure.[1][2] This dual functionality is instrumental in its application for introducing hexanoate-derived carbon chains into target molecules, a common motif in drug development and the synthesis of specialty chemicals.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of Methyl 2-bromohexanoate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5445-19-2 | [1] |
| Molecular Formula | C₇H₁₃BrO₂ | [1][4] |
| Molecular Weight | 209.08 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | 1.289 g/mL at 20 °C | [1][5] |
| Boiling Point | 195.9 °C; 94 °C at 15 mmHg | [1][5][6] |
| Melting Point | -10 °C | [1] |
| Flash Point | 69 °C / 156.2 °F (closed cup) | [7] |
| Refractive Index (n20/D) | 1.455 | [1] |
| Solubility | Soluble in organic solvents (ethanol, ether, chloroform); insoluble in water. | [2][3] |
| Purity (typical) | ≥98.0% (GC) | [1] |
Spectroscopic Characterization
The structural integrity of Methyl 2-bromohexanoate is typically confirmed using a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band in the region of 1735-1750 cm⁻¹, indicative of the C=O stretch of a saturated aliphatic ester.[8] Additional significant peaks include those in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkyl chain and bands in the 1000-1300 cm⁻¹ range for the C-O stretch.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include a triplet at approximately 0.9 ppm (3H, -CH₃ of the butyl chain), a multiplet between 1.3-1.5 ppm (4H, two internal -CH₂- groups), a multiplet around 1.8-2.0 ppm (2H, -CH₂- adjacent to the chiral center), a triplet around 4.2 ppm (1H, -CHBr), and a singlet at approximately 3.7 ppm (3H, -OCH₃ of the ester).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (~170 ppm). The carbon bearing the bromine (-CHBr) will be in the 40-50 ppm range, while the methoxy carbon (-OCH₃) will be around 52 ppm. The remaining alkyl carbons will resonate upfield.
-
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis of Methyl 2-bromohexanoate: A Two-Step Approach
The industrial and laboratory-scale synthesis of Methyl 2-bromohexanoate is typically achieved through a reliable two-step process. This involves the α-bromination of hexanoic acid followed by esterification.
Step 1: α-Bromination of Hexanoic Acid via the Hell-Volhard-Zelinsky (HVZ) Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and robust method for the selective α-halogenation of carboxylic acids.[9][10] The reaction proceeds by converting the carboxylic acid into an acyl halide intermediate, which readily enolizes, allowing for rapid bromination at the α-position.[10][11]
Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Experimental Protocol: Synthesis of 2-Bromohexanoic Acid
-
Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add hexanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 eq).
-
Bromination: Heat the mixture to 50-60 °C. Slowly add bromine (Br₂, 1.1 eq) from the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which should be directed to a scrubber.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours, or until the red-brown color of bromine has dissipated.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and then with a saturated sodium bisulfite solution to remove any remaining bromine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-bromohexanoic acid. Further purification can be achieved by vacuum distillation.
Step 2: Fischer Esterification
The crude 2-bromohexanoic acid is then esterified with methanol in the presence of an acid catalyst, a process known as Fischer-Speier esterification.[12][13] This is a reversible reaction, and to drive the equilibrium towards the product, a large excess of methanol is typically used, or the water formed during the reaction is removed.[13][14]
Caption: Workflow for the Fischer Esterification of 2-bromohexanoic acid.
Experimental Protocol: Synthesis of Methyl 2-bromohexanoate
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromohexanoic acid (1.0 eq) in a large excess of methanol (10-20 eq), which also serves as the solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield pure Methyl 2-bromohexanoate.[1]
Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-bromohexanoate stems from its ability to participate in a variety of chemical transformations.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the adjacent ester group activates the C-Br bond, making the α-carbon highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of various functional groups, including:
-
Amines: Formation of α-amino esters, precursors to amino acids.
-
Azides: Leading to α-azido esters, which can be reduced to α-amino esters.
-
Thiolates: Synthesis of α-thioethers.
-
Cyanides: Formation of α-cyano esters, which can be hydrolyzed to dicarboxylic acids.
Role in Pharmaceutical and Agrochemical Synthesis
Methyl 2-bromohexanoate is a documented intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][15]
-
Pharmaceuticals: It is employed in the synthesis of antihypertensive agents, anticonvulsants, and antitumor drugs.[2] For example, it can be a key building block for constructing the side chains of complex molecules where precise structural modifications are critical for biological activity.[1]
-
Agrochemicals: In the agrochemical industry, it serves as a precursor for herbicides, insecticides, and fungicides.[2][16] For instance, it can be used in the synthesis of pyrethroid insecticides.[2]
Other Applications
Its versatility extends to the synthesis of flavors, fragrances, and surfactants.[2] In polymer chemistry, it can be used to introduce bromine functionalities into polymer backbones.[3]
Safety, Handling, and Storage
Proper handling and storage of Methyl 2-bromohexanoate are crucial to ensure laboratory safety and maintain the integrity of the compound.
-
Hazards: It is considered moderately toxic upon ingestion, inhalation, or skin contact.[3] It is irritating to the eyes, respiratory system, and skin.[5] Prolonged exposure may lead to skin irritation or respiratory discomfort.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][17]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][7][17] Keep containers tightly closed to prevent moisture ingress, as the compound is sensitive to moisture.[2] It is incompatible with strong oxidizing agents.[7]
-
Spill and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[17][18] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][19]
Conclusion
Methyl 2-bromohexanoate is a high-value, versatile intermediate that plays a significant role in organic synthesis. Its predictable reactivity, coupled with well-established synthetic routes, makes it an indispensable tool for researchers and developers in the pharmaceutical, agrochemical, and specialty chemical industries. A comprehensive understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.
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